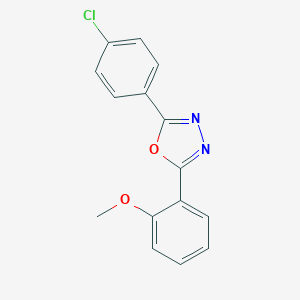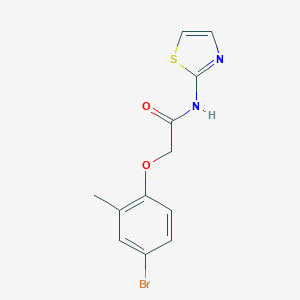
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized by Pfizer in 2004 and has since been the subject of extensive scientific research. PD-0332991 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
作用機序
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone binds to the ATP-binding site of CDK4/6, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression through the G1 phase of the cell cycle. This results in cell cycle arrest and inhibition of cell proliferation. This compound has also been shown to induce senescence in cancer cells, a state of permanent growth arrest that can prevent the development of tumors.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on CDK4/6, with little or no activity against other kinases. It has been demonstrated to reduce tumor growth in preclinical models, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has several advantages for laboratory experiments, including its high selectivity for CDK4/6 and its ability to induce senescence in cancer cells. However, there are also some limitations to its use, such as its relatively short half-life and the need for frequent dosing. In addition, this compound may not be effective in all types of cancer, and its efficacy may be influenced by the genetic profile of the tumor.
将来の方向性
There are several potential future directions for research on 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection for clinical trials. Finally, there is ongoing research into the use of this compound in combination with other therapies, such as immune checkpoint inhibitors, to improve treatment outcomes in cancer patients.
合成法
The synthesis of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea to form 2-(2,4-dimethoxyphenyl)-4(3H)-pyrimidinone, which is subsequently treated with phosphorus oxychloride and dimethylformamide to yield this compound.
科学的研究の応用
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes involved in cell cycle progression. This compound has also been investigated as a potential therapy for other diseases, such as fibrosis and neurodegenerative disorders.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
2-(2,4-dimethoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-9(10(7-8)18-2)14-12-13-6-5-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) |
InChIキー |
GTQPIAFMNTVBNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



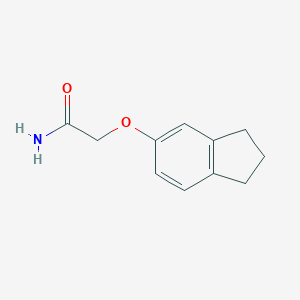
![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
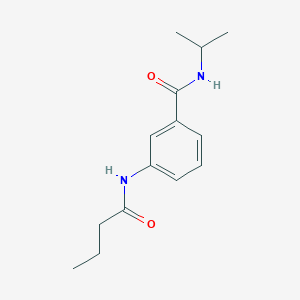

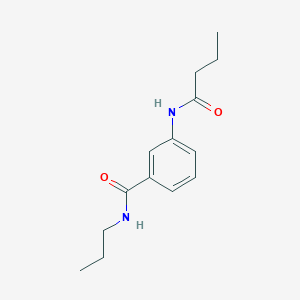
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
